1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine
Overview
Description
1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 4-ethylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyethyl derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated products or reduced functional groups.
Scientific Research Applications
1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the piperazine moiety can form ionic bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Chlorophenoxy)ethyl)-4-ethylpiperazine
- 1-(2-(4-Fluorophenoxy)ethyl)-4-ethylpiperazine
- 1-(2-(4-Methoxyphenoxy)ethyl)-4-ethylpiperazine
Uniqueness
1-(2-(4-Bromophenoxy)ethyl)-4-ethylpiperazine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its chloro or fluoro analogs. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets and its overall reactivity.
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-2-16-7-9-17(10-8-16)11-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWUNDKHQUVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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